3-Hydroxy-5-methyl-1,4-naphthoquinone
Description
3-Hydroxy-5-methyl-1,4-naphthoquinone is a naphthoquinone derivative featuring a hydroxyl group at position 3 and a methyl group at position 5. Naphthoquinones are bicyclic aromatic compounds with two ketone groups in the para position (1,4-positions), making them redox-active molecules with applications in medicinal chemistry, energy storage, and agrochemicals . The hydroxyl and methyl substituents in this compound influence its electronic properties, solubility, and biological interactions, distinguishing it from other naphthoquinones.
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-hydroxy-8-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O3/c1-6-3-2-4-7-8(12)5-9(13)11(14)10(6)7/h2-5,12H,1H3 |
InChI Key |
POGIEXUWTCRBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
3-Hydroxy-5-methyl-1,4-naphthoquinone exhibits a range of biological activities that make it a candidate for further research and development:
- Antimalarial Activity : Research indicates that derivatives of naphthoquinones, including 3-hydroxy-5-methyl-1,4-naphthoquinone, have shown significant antimalarial properties. A study synthesized various derivatives and tested them against Plasmodium falciparum, revealing promising results with IC50 values ranging from 0.77 to 4.05 µg/mL for the most active compounds .
- Antibacterial and Antifungal Properties : Naphthoquinones are noted for their effectiveness against multidrug-resistant bacteria and fungi. They disrupt essential cellular processes in pathogens, indicating potential as new antimicrobial agents .
- Antitumor Effects : The compound has been investigated for its anticancer properties, targeting multiple pathways involved in cancer cell proliferation and survival. Studies have shown its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Synthesis of Derivatives
The synthesis of 3-hydroxy-5-methyl-1,4-naphthoquinone derivatives involves various chemical reactions that modify its structure to enhance biological activity:
- Mannich Reaction : This reaction has been employed to create a series of substituted derivatives with improved antimalarial activity by introducing different amino groups into the naphthoquinone structure .
- Chemical Modifications : Structural modifications have led to the development of compounds with enhanced antibacterial and anticancer properties. For instance, introducing side chains has been shown to significantly affect the biological activity of naphthoquinones .
Case Studies and Research Findings
Several studies highlight the efficacy of 3-hydroxy-5-methyl-1,4-naphthoquinone in various applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Naphthoquinones
Structural Isomerism and Substituent Effects
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone)
- Structure : Hydroxyl at C5, methyl at C2.
- Properties : Exhibits strong antitumor and antimicrobial activity due to its ability to generate reactive oxygen species (ROS) .
- Comparison: Unlike 3-hydroxy-5-methyl-1,4-naphthoquinone, plumbagin’s hydroxyl group at C5 enhances its redox activity, while the methyl group at C2 increases lipophilicity. This positional difference reduces steric hindrance in plumbagin, facilitating interactions with enzymes like topoisomerase II .
Juglone (5-Hydroxy-1,4-naphthoquinone)
- Properties: Known for phytotoxicity and anticancer activity. Its redox cycling generates semiquinone radicals, causing oxidative stress in cells .
- However, the methyl group in the latter may stabilize the quinone structure against enzymatic degradation .
Lawsone (2-Hydroxy-1,4-naphthoquinone)
- Properties : Used in hair dyes and as an antimicrobial agent. Its electrochemical properties make it suitable for organic batteries .
Antitumor Activity
- 3-Hydroxy-5-methyl-1,4-naphthoquinone: Likely induces apoptosis via ROS generation, similar to plumbagin. The methyl group at C5 may enhance cellular uptake compared to non-methylated analogs .
- Dichloroallyl Lawsone (NSC 126771) : A lawsone derivative with a dichloroallyl group at C3. It inhibits dihydroorotate dehydrogenase, blocking pyrimidine biosynthesis. This highlights the critical role of C3 substitutions in enzyme inhibition .
Antimicrobial Activity
- Arylthio-naphthoquinones: Derivatives like 2/3-arylthio-5-hydroxy-1,4-naphthoquinones show potent antifungal activity. The sulfur atoms enhance electrophilicity, enabling covalent binding to fungal enzymes. In contrast, 3-hydroxy-5-methyl-1,4-naphthoquinone’s hydroxyl and methyl groups may limit such interactions .
Physicochemical Properties
| Compound | Melting Point (°C) | Redox Potential (mV) | Solubility in Polar Solvents |
|---|---|---|---|
| 3-Hydroxy-5-methyl-1,4-NQ | Not reported | Estimated -250 to -300 | Moderate (hydroxyl enhances) |
| Juglone | 146–148 | -320 | Low (aggregates in water) |
| Plumbagin | 72–74 | -280 | Low (methyl reduces polarity) |
| Lawsone | 195–197 | -300 | Moderate |
Data compiled from
Preparation Methods
Reaction Mechanism
-
Sulfonation : H₂SO₄ sulfonates 12 at C-4, forming 3-methyl-4-hydroxynaphthalene sulfonic acid (13 ).
-
Oxidation : H₂O₂ generates hydroxyl radicals that oxidize 13 at C-1, followed by elimination of SO₃²⁻ to yield the quinone framework.
-
Tautomerization : Acid-catalyzed keto-enol tautomerism positions the hydroxyl group at C-3.
Table 2: Optimized Conditions for Sulfonation-Oxidation
| Parameter | Optimal Value |
|---|---|
| Solvent | Chlorobenzene |
| H₂O₂ Concentration | 30% (aq.) |
| H₂SO₄ Loading | 7.5–9.4 wt% of 12 |
| Temperature | 40–72°C |
| Reaction Time | 2–6 hours |
This method’s scalability and minimal heavy metal waste make it industrially viable, though regiochemical control requires precise temperature modulation.
Alkylation-Acylation of Hydroxynaphthoquinones
A German patent describes the synthesis of 3-hydroxy-5-methyl-1,4-naphthoquinone via alkylation of 3-hydroxy-1,4-naphthoquinone (14 ) with methylating agents (e.g., methyl chloride) in the presence of pyridine or triethylamine. Key considerations include:
-
Acylation protection : Temporary acetylation of the C-3 hydroxyl prevents over-alkylation.
-
Solvent effects : Non-polar solvents (e.g., cyclohexane) favor monoalkylation by reducing reagent diffusivity.
Post-alkylation hydrolysis with aqueous HCl restores the C-3 hydroxyl group, yielding the target compound in ~85% purity. Comparatively, this method offers superior regioselectivity but lower overall yields than sulfonation-oxidation routes.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sulfonation-Oxidation | 89–94 | 99.5 | Scalable, green chemistry | Requires 5-methyl-1-naphthol |
| Alkylation-Acylation | 80–85 | 97 | High regioselectivity | Multi-step protection/deprotection |
| Halogenation-Coupling | 70–75 | 95 | Versatile for substituent variation | Silver nitrate cost |
| Juglone Functionalization | 60–65 | 90 | Utilizes natural precursors | Byproduct formation |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-hydroxy-5-methyl-1,4-naphthoquinone derivatives?
- Methodological Answer : The synthesis of naphthoquinone derivatives often employs tandem reactions, chemoenzymatic methods, and metal catalysis. For example, sodium hydride-mediated bis-acylation of amino-substituted naphthoquinones (e.g., 2-amino-3-chloro-1,4-naphthoquinone) can yield halogenated or methoxy-substituted analogs with ~45% yields . Microwave-assisted multicomponent reactions in acetic acid are also effective for constructing hybrid analogs, though substituent limitations (e.g., hydroxy groups) may require optimization . Green chemistry approaches, such as NH4OAc-catalyzed reactions, are emerging for sustainable synthesis .
Q. How are spectroscopic techniques applied to characterize 3-hydroxy-5-methyl-1,4-naphthoquinone and its derivatives?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying intramolecular hydrogen bonding and carbonyl vibrations. For instance, νC=O and νOH frequencies in lawsone derivatives (e.g., 2-hydroxy-1,4-naphthoquinone) are compared using DFT studies to validate experimental data . Nuclear magnetic resonance (NMR) and mass spectrometry further confirm substitution patterns, as seen in the characterization of 3-thioacetyl-2-amino-1,4-naphthoquinone metal complexes .
Q. What are the primary biological activities associated with 3-hydroxy-5-methyl-1,4-naphthoquinone?
- Methodological Answer : Naphthoquinones exhibit redox-dependent bioactivity. For example, 5,8-dihydroxy-1,4-naphthoquinone derivatives demonstrate antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell walls and membranes, as shown via Kirby-Bauer testing and time-kill assays . Cytotoxicity studies on prostate cancer cells (PC3) reveal that nonsymmetrical bis-naphthoquinones induce apoptosis through redox cycling .
Advanced Research Questions
Q. How can researchers resolve contradictions in redox activity data for 3-hydroxy-5-methyl-1,4-naphthoquinone derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. Electrochemical analysis (e.g., cyclic voltammetry) can clarify redox potentials, while computational modeling (DFT) identifies electron-transfer pathways. For example, studies on 2-hydroxy-1,4-naphthoquinone show that its toxicity in hepatocytes is not redox-mediated, unlike 5-hydroxy analogs, emphasizing the need for mechanistic validation .
Q. What experimental designs optimize the bioactivity of 3-hydroxy-5-methyl-1,4-naphthoquinone against drug-resistant pathogens?
- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization. Modifying substituents at C-3 (e.g., methyl, halogens) enhances antibacterial potency. In MRSA assays, derivatives like PNP-02 (a 5,8-dihydroxy analog) achieve MIC values comparable to vancomycin. Synergistic studies with β-lactam antibiotics and membrane permeability assays (e.g., propidium iodide uptake) further validate target engagement .
Q. What strategies address challenges in purifying 3-hydroxy-5-methyl-1,4-naphthoquinone metal complexes?
- Methodological Answer : Chelation with transition metals (Co, Ni, Cu) often complicates purification due to solubility issues. Gradient chromatography (silica gel or HPLC) with polar solvents (e.g., methanol/chloroform mixtures) improves separation. For example, cobalt(II) complexes of 3-thioacetyl-2-amino-1,4-naphthoquinone are purified via repeated recrystallization from DMSO/ethanol .
Q. How do isomerization and substituent positioning affect the reactivity of 3-hydroxy-5-methyl-1,4-naphthoquinone?
- Methodological Answer : The position of hydroxy/methyl groups dictates electronic and steric effects. Comparative studies between 1,2- and 1,4-naphthoquinones reveal distinct reactivity: 1,2-naphthoquinone forms hydrazones in methanol, while 1,4-isomers do not, highlighting the role of carbonyl geometry in reaction pathways . Substituents at C-3 enhance metal-binding capacity, as seen in the chelation of 3-methyl-2-hydroxy-1,4-naphthoquinone with yttrium(III) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
